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Compound of Interest

Compound Name: Tabersonine

Cat. No.: B1681870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for Tabersonine against

its structural analogue, Vincadifformine, to confirm its chemical structure. By analyzing data

from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy, we can definitively identify the key structural features of

Tabersonine.

Introduction to Tabersonine
Tabersonine is a naturally occurring monoterpenoid indole alkaloid found in various plant

species, notably in the seeds of Voacanga africana and the leaves of Catharanthus roseus. It

serves as a crucial biosynthetic precursor to other significant alkaloids, including the anti-

cancer agent vindoline. The accurate confirmation of its complex pentacyclic structure is

paramount for its use in research and as a starting material in synthetic chemistry.

Structural Comparison: Tabersonine vs.
Vincadifformine
Tabersonine and Vincadifformine share the same aspidosperma alkaloid core structure. The

key distinguishing feature is the presence of a double bond between carbons 14 and 15 in the

C-ring of Tabersonine, which is absent in Vincadifformine (it has a saturated ethyl group at C-

12). This seemingly minor difference results in distinct spectral fingerprints for each molecule.
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Chemical Structures:

Compound Molecular Formula Molecular Weight

Tabersonine C₂₁H₂₄N₂O₂ 336.43 g/mol [1][2]

Vincadifformine C₂₁H₂₆N₂O₂ 338.45 g/mol [3]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the alkaloid sample is dissolved in approximately 0.7 mL of

a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing

0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred

to a 5 mm NMR tube.

¹H-NMR Spectroscopy: Proton NMR spectra are acquired on a 400 or 600 MHz

spectrometer. Data is collected with 16-32 scans, a spectral width of 16 ppm, a relaxation

delay of 1.0 s, and an acquisition time of 2.0 s.

¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a

frequency of 100 or 150 MHz, respectively. The spectra are obtained with 1024-2048 scans,

a spectral width of 240 ppm, and a relaxation delay of 2.0 s.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: High-resolution mass spectra are obtained using a Quadrupole Time-of-

Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in

positive ion mode.

Data Acquisition: The sample is introduced via direct infusion or liquid chromatography (LC).

The ESI source parameters are optimized for the compound, with a capillary voltage of 3-4
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kV and a cone voltage of 20-40 V. For fragmentation analysis (MS/MS), collision-induced

dissociation (CID) is performed using argon as the collision gas, with collision energies

ranging from 10-40 eV.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with 100-

200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent

pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum.

Spectral Data Analysis Workflow
The following diagram illustrates the logical workflow for confirming the structure of

Tabersonine using the discussed spectral data.
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Structure Elucidation of Tabersonine
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Caption: Workflow for the confirmation of Tabersonine's structure using spectral data.

Spectral Data Comparison
The following tables summarize the key spectral data for Tabersonine and Vincadifformine.

¹H-NMR Spectral Data (400 MHz, CDCl₃)
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Proton Assignment Tabersonine (δ ppm)
Vincadifformine (δ

ppm)
Key Observations

H-14 ~7.10 (m) ~1.55-1.65 (m)

The olefinic proton

signal in Tabersonine

is absent in

Vincadifformine, which

instead shows

aliphatic proton

signals in this region.

H-15 ~7.07 (m) ~1.20-1.30 (m)

Similar to H-14, this

olefinic proton signal

is a key differentiator.

H-17 ~7.42 (m) ~7.45 (d)

Aromatic protons

show similar chemical

shifts.

H-6 ~5.78 (d) ~5.85 (d)

Olefinic protons of the

dihydroindole moiety

are present in both.

H-7 ~5.48 (dt) ~5.95 (dt)

Olefinic protons of the

dihydroindole moiety

are present in both.

OCH₃ ~3.81 (s) ~3.75 (s)

The methyl ester

protons are present in

both compounds.

CH₃ (ethyl) ~1.03 (t) ~0.95 (t)

The terminal methyl of

the ethyl group is

present in both.

¹³C-NMR Spectral Data (100 MHz, CDCl₃)
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Carbon Assignment Tabersonine (δ ppm)
Vincadifformine (δ

ppm)
Key Observations

C-14 ~123.1 ~29.7

The downfield shift for

C-14 in Tabersonine

confirms the presence

of the C=C double

bond.

C-15 ~130.1 ~22.6

Similar to C-14, this

sp² carbon signal is

absent in

Vincadifformine.

C=O ~173.0 ~173.5

The carbonyl carbon

of the methyl ester is

present in both.

C-2 ~48.5 ~49.0

Quaternary carbons in

the core structure

show similar shifts.

C-18 ~134.5 ~135.0

Aromatic carbons are

in similar

environments.

OCH₃ ~52.4 ~52.1

The methyl ester

carbon is present in

both.

Mass Spectrometry Data (ESI-QTOF)
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Parameter Tabersonine Vincadifformine Key Observations

[M+H]⁺ (m/z) 337.1911 339.2069

The molecular ion of

Tabersonine is 2 Da

less than

Vincadifformine,

consistent with the

presence of an

additional double

bond.

Key Fragment Ions

(m/z)
305, 228, 168, 136 307, 228, 170, 136

The fragmentation

patterns show some

common ions due to

the shared core

structure, but also

differences arising

from the C-14, C-15

double bond in

Tabersonine.

FT-IR Spectral Data (KBr Pellet, cm⁻¹)
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Functional Group Tabersonine (cm⁻¹)
Vincadifformine

(cm⁻¹)
Key Observations

N-H Stretch (indole) ~3400 ~3400

Characteristic of the

indole secondary

amine.

C-H Stretch (aromatic) ~3050 ~3050
Present in both due to

the aromatic ring.

C-H Stretch (aliphatic) ~2950-2850 ~2950-2850

Present in both due to

the ethyl and other

aliphatic groups.

C=O Stretch (ester) ~1730 ~1735

Strong absorption

confirming the methyl

ester.

C=C Stretch

(aromatic/olefinic)
~1600-1450 ~1600-1450

A complex region with

contributions from

both aromatic and

olefinic C=C bonds.

The spectrum of

Tabersonine may

show a more

pronounced olefinic

C=C stretch.

Conclusion
The collective analysis of ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR data provides

unequivocal evidence for the structure of Tabersonine. The key differentiating features from its

close structural analogue, Vincadifformine, are the presence of olefinic protons and sp²

hybridized carbons corresponding to the C-14/C-15 double bond in the NMR spectra, and a

molecular ion peak at m/z 337 in the mass spectrum. This guide serves as a valuable resource

for the rapid and accurate confirmation of the Tabersonine structure in research and

development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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